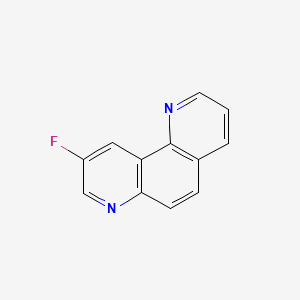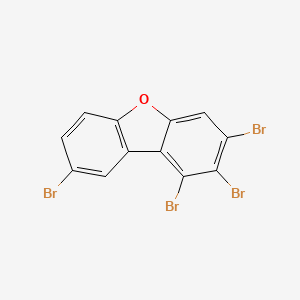![molecular formula C4H6O2 B12570836 2,3-Dioxabicyclo[2.1.1]hexane CAS No. 192656-84-1](/img/structure/B12570836.png)
2,3-Dioxabicyclo[2.1.1]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dioxabicyclo[211]hexane is a unique bicyclic compound characterized by its two oxygen atoms and a highly strained three-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes.
化学反応の分析
Types of Reactions
2,3-Dioxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the strained ring, leading to the formation of more stable compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,3-Dioxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Medicine: Researchers are exploring its potential as a drug candidate due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 2,3-Dioxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its strained ring system. The compound can undergo ring-opening reactions, which release energy and drive various chemical processes. These reactions can interact with enzymes, receptors, and other biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Similar in structure but lacks the oxygen atoms present in 2,3-Dioxabicyclo[2.1.1]hexane.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with different ring sizes and properties.
Uniqueness
This compound is unique due to its two oxygen atoms and highly strained ring system. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
192656-84-1 |
|---|---|
分子式 |
C4H6O2 |
分子量 |
86.09 g/mol |
IUPAC名 |
2,3-dioxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
InChIキー |
SBUMWDXTSALOKG-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1OO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)


![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)



![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)

![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
